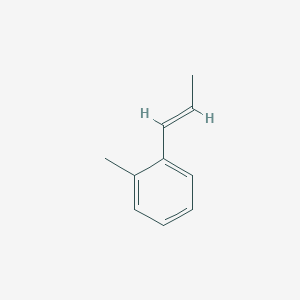
2,beta-Dimethylstyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,beta-Dimethylstyrene is an organic compound with the molecular formula C10H12. It is a derivative of styrene, characterized by the presence of a methyl group attached to the beta position of the styrene backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,beta-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of styrene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of nickel catalysts in the presence of benzyltributylammonium bromide as a phase-transfer agent. This method allows for efficient production of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,beta-Dimethylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,beta-Dimethylstyrene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,beta-Dimethylstyrene involves its ability to participate in various chemical reactions due to the presence of the double bond and the methyl group. The double bond allows for addition reactions, while the methyl group can influence the reactivity and stability of the compound. In polymerization reactions, the compound can form long chains through the formation of covalent bonds between monomer units .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-methylstyrene: Similar in structure but with the methyl group attached to the alpha position.
Trans-beta-methylstyrene: Lacks the additional methyl group present in 2,beta-Dimethylstyrene.
Styrene: The parent compound without any methyl substitution.
Uniqueness
This compound is unique due to the presence of the methyl group at the beta position, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable in specific applications .
Eigenschaften
CAS-Nummer |
14918-24-2 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
1-methyl-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+ |
InChI-Schlüssel |
CZUZGUCIXCUKSC-ZZXKWVIFSA-N |
SMILES |
CC=CC1=CC=CC=C1C |
Isomerische SMILES |
C/C=C/C1=CC=CC=C1C |
Kanonische SMILES |
CC=CC1=CC=CC=C1C |
Synonyme |
1-Methyl-2-(1-propenyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















